1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol
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Overview
Description
1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol, also known as BZPMD, is a synthetic compound that has been studied for its potential use in scientific research. BZPMD is a member of the indenol family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol involves its binding to the dopamine D2 receptor and the serotonin 5-HT2A receptor. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been shown to act as a partial agonist at the dopamine D2 receptor, meaning that it can activate the receptor to a certain extent but not fully. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has also been shown to act as an antagonist at the serotonin 5-HT2A receptor, meaning that it can block the receptor from being activated by other molecules.
Biochemical and Physiological Effects:
1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been shown to have a range of biochemical and physiological effects. In animal studies, 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been shown to increase locomotor activity and induce hyperactivity. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has also been shown to increase dopamine and serotonin release in the brain. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been shown to have an effect on learning and memory, as well as on anxiety and depression.
Advantages and Limitations for Lab Experiments
1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has several advantages for use in lab experiments. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which makes it a useful tool for studying these receptors. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol is also relatively easy to synthesize and has a high purity and yield. However, there are also limitations to the use of 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol in lab experiments. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has a relatively short half-life in the body, which can make it difficult to study its long-term effects. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol also has a relatively low selectivity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which can make it difficult to study the specific effects of these receptors.
Future Directions
There are several future directions for research on 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol. One area of research could be to study the long-term effects of 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol on the brain and behavior. Another area of research could be to study the effects of 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol on other neurotransmitter systems, such as the glutamate system. Additionally, 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol could be used as a tool for studying the mechanisms of action of other drugs that act on the dopamine D2 receptor and the serotonin 5-HT2A receptor. Overall, 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has the potential to be a valuable tool for studying the brain and behavior, and further research is needed to fully understand its effects.
Synthesis Methods
The synthesis of 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol involves several steps, including the reaction of benzylpyrazole with formaldehyde and subsequent reduction with sodium borohydride. The resulting intermediate is then reacted with 2,3-dihydroindene-1-one to produce 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol. The synthesis of 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been optimized to yield high purity and high yield.
Scientific Research Applications
1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. 1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has also been shown to have an effect on the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
properties
IUPAC Name |
1-[[(1-benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(11-10-19-8-4-5-9-20(19)21)16-22-12-18-13-23-24(15-18)14-17-6-2-1-3-7-17/h1-9,13,15,22,25H,10-12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBZRYKQOOHFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNCC3=CN(N=C3)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol |
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